Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
Overview
Description
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1284966-16-0 and Linear Formula: C19H28N2O4 . It has a molecular weight of 348.44 .
Molecular Structure Analysis
The IUPAC name for this compound is benzyl 3-[(tert-butoxycarbonyl)(methyl)amino]-1-piperidinecarboxylate . The InChI Code is 1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)16-11-8-12-21(13-16)18(23)24-14-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a boiling point of 455.6°C at 760 mmHg . It is a solid at room temperature and should be stored in a dry environment between 2-8°C . The flash point is 229.3°C .Scientific Research Applications
Asymmetric Synthesis Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate is a key intermediate in the synthesis of CP-690550, a potent protein kinase inhibitor. A novel asymmetric synthesis of a similar compound, highlighting its potential for industrial applications due to mild conditions and high yields, was developed (Hao et al., 2011).
Acetyl-CoA Carboxylase Inhibition This compound also plays a role in the synthesis of novel (4-piperidinyl)-piperazine derivatives that act as non-selective inhibitors of acetyl-CoA carboxylase 1/2 (ACC1/2), a crucial enzyme in fatty acid metabolism. The study demonstrated the compound's significant inhibitory activities in enzyme and cell-based assays and its potential to reduce hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Oxindole Synthesis The compound is involved in the synthesis of oxindole via palladium-catalyzed C-H functionalization, a method that holds importance in medicinal chemistry synthesis and enzyme inhibition (Magano et al., 2014).
Radiolabeling for Diagnostic Applications In the field of radiopharmaceuticals, the compound is used in a mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for the preparation of tricarbonyl complexes. This approach is pivotal for labeling bioactive molecules containing monodentate or bidentate donor sites, offering a method to adjust the physico-chemical properties of conjugates for diagnostic applications (Mundwiler et al., 2004).
Peptide Conformation Studies The compound is analyzed in crystallography to examine the role of N-methylation in peptide conformation, contributing to the understanding of peptide structure and function (Jankowska et al., 2002).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
benzyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)16-11-8-12-21(13-16)18(23)24-14-15-9-6-5-7-10-15/h5-7,9-10,16H,8,11-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSLVKRHDKOLLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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